molecular formula C10H9NO4 B8009344 Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Cat. No.: B8009344
M. Wt: 207.18 g/mol
InChI Key: JWOTWGRYSKOBQV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: [refer to ]) is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 3, a ketone group at position 2, and a methoxycarbonyl group at position 4. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol . The compound’s structure has been characterized via SMILES (COC(=O)c1ccc2NC(=O)Oc2c1) and InChI key (FUJBKRLYHYJMNF-UHFFFAOYSA-N) . It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules .

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-4-3-6(9(12)14-2)5-8(7)15-10(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOTWGRYSKOBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 3-CH₃, 2-O, 6-COOCH₃ 193.16 Benzoxazole core with ketone and ester groups; potential antimicrobial precursor
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate 2-C₃H₇, 6-COOCH₃ 219.24 Propyl substituent enhances lipophilicity; used in drug intermediate synthesis
Methyl 2-(butan-2-yl)-1,3-benzoxazole-6-carboxylate 2-(CH₂CH(CH₂CH₃)), 6-COOCH₃ 233.27 Branched alkyl chain improves metabolic stability; characterized via ¹H/¹³C NMR
2-Methyl-1,3-benzoxazole-6-carboxylic acid 2-CH₃, 6-COOH 177.16 Hydrolyzed derivative of methyl esters; used in coordination chemistry
Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate 3-Cl, 1-CH₃, 2-O, 6-COOCH₃ 254.67 Quinoxaline analog with chloro and methyl groups; explored for kinase inhibition

Key Research Findings

Catalytic Efficiency : PEG-SO₃H significantly accelerates benzoxazole synthesis, achieving yields >85% for 2-alkyl derivatives within 6 hours .

Antibacterial Potential: Quinoxaline analogs with sulfonohydrazine moieties demonstrate broad-spectrum activity, suggesting benzoxazole derivatives could be optimized similarly .

Structural Insights : X-ray crystallography (using SHELX and ORTEP ) reveals that substituents at position 2 (e.g., propyl vs. methyl) modulate molecular planarity and intermolecular interactions .

Biological Activity

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Antifungal Properties : It demonstrates antifungal activity, making it a candidate for further exploration in treating fungal infections.
  • Anticancer Effects : Research indicates that this compound has potential anticancer effects, particularly against certain cancer cell lines.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, when tested against the MCF-7 breast cancer cell line, the compound showed promising results in reducing cell viability .

A study involving derivatives of benzoxazole highlighted their antiproliferative effects against multiple tumor cell lines. The results indicated that modifications to the benzoxazole structure could enhance its anticancer potency .

Antimicrobial and Antifungal Studies

Research has also focused on the antimicrobial properties of this compound. In various assays, it was found to inhibit the growth of several bacterial and fungal strains. The compound's effectiveness as an antimicrobial agent suggests potential applications in developing new treatments for infectious diseases.

Case Study 1: Anticancer Efficacy

In one notable study, this compound was tested on MCF-7 cells. The cells were treated with different concentrations of the compound, and cell viability was assessed using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant inhibition observed at higher concentrations .

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition of both pathogens at varying concentrations.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Candida albicans20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclization of precursor amides or esters. For example, benzoxazole rings can be formed via condensation of o-aminophenol derivatives with carbonyl compounds under acidic or thermal conditions. A published protocol for analogous benzisoxazoles (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) uses cyclization with boron trifluoride diethyl etherate as a catalyst . Optimization may involve varying solvent systems (e.g., DMF or acetic acid), temperature (80–120°C), and stoichiometry of reactants. Purity is confirmed via HPLC or NMR, with yields reported between 50–70% in related studies .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., van der Waals forces in crystal packing) . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C3, carboxylate at C6).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C10_{10}H9_{9}NO4_4, exact mass 207.053).
  • IR : Peaks near 1700 cm1^{-1} indicate the carbonyl group (2-oxo) .

Q. What preliminary biological activities have been reported for structurally related benzoxazole derivatives?

  • Methodological Answer: Analogous 3-methyl-2-oxo-benzoxazole sulfonohydrazides exhibit broad-spectrum antibacterial activity (MIC: 0.0313–0.250 mg/mL against 24 bacterial strains) . Researchers should design in vitro assays using:

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli).
  • Controls : Positive (e.g., ciprofloxacin) and vehicle (e.g., DMSO).
  • Dose-response curves : To calculate IC50_{50} values and assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do substituent modifications at the 3-methyl or 6-carboxylate positions influence bioactivity and crystallographic packing?

  • Methodological Answer:

  • SAR Studies : Replace the 3-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric effects on antibacterial potency. For the 6-carboxylate, esterify or amidate to modulate lipophilicity and membrane permeability .
  • Crystallography : Substituents alter dihedral angles (e.g., phenyl ring tilt relative to benzoxazole plane) and hydrogen-bonding networks. For example, replacing methyl with chlorine increases Cl⋯H interactions, affecting crystal density and melting points .

Q. What computational methods are suitable for predicting hydrogen-bonding patterns and stability in polymorphs?

  • Methodological Answer: Use density functional theory (DFT) to model intermolecular interactions. Software like Gaussian or CrystalExplorer calculates interaction energies for H-bond donors/acceptors (e.g., carbonyl O or NH groups). Graph-set analysis (as defined by Etter’s rules) classifies motifs (e.g., chains, rings) to predict dominant packing modes . Experimental validation via PXRD and DSC is critical to confirm computational predictions .

Q. How can contradictions in reported bioactivity data be resolved, particularly regarding MIC variability across studies?

  • Methodological Answer: Discrepancies often arise from:

  • Assay conditions : Differences in bacterial inoculum size, growth media (e.g., Mueller-Hinton vs. LB agar), or incubation time.
  • Compound purity : Validate via HPLC (>95% purity) and control for degradation products.
  • Strain-specific resistance : Test against standardized panels (e.g., ATCC strains) and include replicate experiments. Meta-analyses of published data (e.g., using PRISMA guidelines) can identify trends and outliers .

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